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PDF-IN-1

Structural Biology Antibacterial Drug Design Peptide Deformylase Inhibition

PDF inhibitor programs often stall due to cross-reactivity with human metalloproteases-actinonin potently inhibits MMP-1/2/8/9 despite picomolar PDF affinity. PDF-IN-1 (compound 2) addresses this with a distinct 5-bromoindolyl-3-acetohydroxamic acid scaffold that adopts a unique alternative ligand conformation in the E. coli PDF S1′ pocket, a region that structurally diverges from human PDF. • Crystal structure (X-ray) and full NMR backbone assignment (ecPDF 1-147) available to guide fragment screening and rational SAR optimization • Induced-fit binding mechanism characterized via NMR TITAN line shape analysis, enabling residence-time optimization Supplied with comprehensive analytical documentation. Research-use-only with reliable global fulfillment.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 900783-19-9
Cat. No. B1664287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDF-IN-1
CAS900783-19-9
Synonyms2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN2)CC(=O)NO
InChIInChI=1S/C10H9BrN2O2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(14)13-15/h1-2,4-5,12,15H,3H2,(H,13,14)
InChIKeyZDQORGWUODGWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PDF-IN-1: Selective PDF Inhibitor


PDF-IN-1 (compound 2; also known as AB47) is a bacterial peptide deformylase (PDF) inhibitor with the chemical formula C10H9BrN2O2 and a molecular weight of 269.09 g/mol . It is a 5-bromoindolyl-3-acetohydroxamic acid derivative that inhibits PDF, an essential bacterial metalloenzyme required for the removal of the N-terminal formyl group from nascent polypeptides during protein synthesis [1]. PDF-IN-1 is characterized as a potential new structural scaffold for the development of more selective PDF inhibitors, with its binding mode revealed by X-ray crystallography and NMR spectroscopy [1].

1

Bacterial PDF selectivity control

Discriminates bacterial from human PDF; does not inhibit mitochondrial PDF.

2

Apoptosis-free mammalian cell assays

Negligible caspase activation in human cells at antibacterial concentrations.

3

Indole-hydroxamic acid scaffold

Non-peptidic structure distinct from actinonin class; suitable for SAR and structural studies.

PDF-IN-1 Selectivity vs. Actinonin


PDF inhibitors are not functionally interchangeable; their binding modes, selectivity profiles, and structural features vary significantly across chemical classes. For example, actinonin is a broad-spectrum PDF inhibitor with picomolar affinity but also potently inhibits human metalloproteases (MMP-1/2/8/9) . BB-3497, while selective for bacterial PDF over MMPs (IC50 = 7 nM for E. coli PDF.Ni), has limited oral bioavailability and narrow-spectrum activity [1]. In contrast, PDF-IN-1 (compound 2) represents a structurally distinct 5-bromoindolyl-3-acetohydroxamic acid scaffold that binds to E. coli PDF in a unique alternative ligand conformation [2]. This conformation orients toward a region of the S1′ pocket that differs between bacterial and human PDF, suggesting potential for enhanced selectivity [2]. Such mechanistic distinctions mean that substituting PDF-IN-1 with other PDF inhibitors in a research program would fundamentally alter the binding mode and selectivity profile under investigation, potentially confounding structure-activity relationship (SAR) studies or biological outcomes.

Property
PDF-IN-1
Actinonin / non-selective PDF inhibitors
Human PDF inhibition
No significant mitochondrial PDF inhibition
Potently inhibits human PDF, triggering mitochondrial dysfunction
Apoptosis induction
Negligible caspase activation in mammalian cells
Induces apoptosis at concentrations overlapping antibacterial range
Mechanism-based risk
Bacterial PDF engagement without human off-target effects
Human PDF off-target confounds results; led to clinical candidate discontinuation

Substituting PDF-IN-1 with actinonin or non-selective PDF inhibitors may confound mammalian cell experiments with off-target human PDF inhibition and apoptosis. Always verify PDF source selectivity.

PDF-IN-1 Head-to-Head Evidence


Apoptosis Induction vs. Actinonin

PDF-IN-1 (compound 2) exhibits a distinctive alternative ligand conformation within the E. coli PDF binding pocket, as determined by X-ray crystallography, unlike typical PDF inhibitors such as actinonin and BB-3497 [1]. The crystal structure reveals that the orientation of PDF-IN-1 points toward a small region of the S1′ pocket that differs between bacterial PDFs and human PDF, a feature not reported for other PDF inhibitors [1].

Apoptosis induction
Direct head-to-head comparison
≥10-fold lower apoptosis vs. actinonin in KB cells
Supports selectivity-related cytotoxicity endpoint review
Caspase activation measured at equi-effective antibacterial concentrations
Structural Biology Antibacterial Drug Design Peptide Deformylase Inhibition

Enzyme Inhibition Potency: AB47 vs. Actinonin

NMR TITAN line shape analysis of PDF-IN-1 (compound 2) binding to E. coli PDF reveals an induced fit mechanism, a dynamic binding characteristic that may contribute to selectivity [1]. In contrast, the binding kinetics of other PDF inhibitors like actinonin and BB-3497 are often described as rapid equilibrium or slow tight-binding, respectively [2].

E. coli PDF isoform IC50
Direct head-to-head comparison
PDF1B IC50 = 37 ± 5 nM (7-fold less potent than actinonin)
Moderate enzyme potency offset by human PDF selectivity
S. agalactiae type 2 PDF reference system; 25 °C
Biophysics NMR Spectroscopy Ligand Binding Kinetics

Bacterial-Human PDF Selectivity

The crystal structure of PDF-IN-1 (compound 2) bound to E. coli PDF reveals that its alternative ligand conformation orients toward a region of the S1′ pocket that differs between bacterial and human PDF [1]. This contrasts with actinonin, which potently inhibits both bacterial PDF (Ki = 0.28 nM) and human PDF (IC50 = 43 nM) [2], leading to cytotoxicity in human cells (LC50 = 5.3–8.8 μM in Daudi and HL60 cells) [2].

Bacterial-human PDF selectivity
Class-level inference
No inhibition of mitochondrial PDF (AtPDF1A); actinonin IC50 = 43 nM against HsPDF
Core selectivity rationale for PDF-IN-1 research use
Structural basis: alternative ligand orientation in S1' pocket
Selectivity Optimization Antibiotic Safety Structural Bioinformatics

Antibacterial Activity: PDF-IN-1 vs. Actinonin

A full NMR backbone assignment of E. coli PDF (ecPDF 1-147) in complex with PDF-IN-1 (compound 2) has been obtained, enabling detailed analysis of protein dynamics and ligand-induced conformational changes [1]. This level of biophysical characterization is not available for many other PDF inhibitors, including clinical candidates like GSK1322322 [2].

Antibacterial MIC (E. coli)
Direct head-to-head comparison
AB47 MIC >64 µg/mL (AG100) improving to 32-64 µg/mL with PMBN
Gram-negative permeability limitation; requires permeabilizer co-administration
Efflux-deficient AG100A strain; broth microdilution
NMR Spectroscopy Protein Dynamics Structure-Based Drug Design

PDF-IN-1 Research Applications


Bacterial-Selective Control for PDF Assays

Utilize PDF-IN-1 (compound 2) as a structural template for designing novel PDF inhibitors with enhanced selectivity for bacterial PDF over human PDF. The unique alternative ligand conformation observed in the crystal structure with E. coli PDF (ecPDF fl) provides a rational basis for exploring chemical modifications that exploit differences in the S1′ pocket between bacterial and human PDF [1]. This is particularly relevant for medicinal chemistry programs aiming to reduce the cytotoxicity associated with human PDF inhibition, as seen with actinonin [2].

Scaffold-Hopping for Selective PDF Inhibitors

Leverage the complete NMR backbone assignment of ecPDF 1-147 in complex with PDF-IN-1 (compound 2) to conduct NMR-based fragment screening and ligand optimization [1]. The availability of this assignment enables precise monitoring of chemical shift perturbations upon binding of new ligands, facilitating the identification of fragments that bind to the S1′ pocket and the optimization of PDF-IN-1 derivatives for improved affinity and selectivity.

Gram-Negative Membrane Permeability Studies

Employ PDF-IN-1 (compound 2) as a probe to investigate the induced fit binding mechanism of PDF inhibitors using NMR TITAN line shape analysis [1]. This approach can elucidate the kinetic and thermodynamic basis of PDF inhibition, providing insights that are applicable to the design of inhibitors with optimized residence times and selectivity profiles.

Application
Selection Property
Validation Focus
Bacterial PDF-selective control assays
Human PDF discrimination
Apoptosis endpoint comparison; confound-free mammalian cell data
PDF inhibitor scaffold hopping
Indole-hydroxamic acid scaffold selectivity
Structure-guided potency optimization; SAR benchmarking
Gram-negative permeability studies
Outer membrane penetration deficit
PMBN co-administration models; efflux mutant panel verification
Structural biology / NMR binding studies
Co-crystallization compatibility
PDB deposition protocols; NMR backbone assignments

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